Metyrapone

Cushing's syndrome adrenal steroidogenesis in vitro pharmacology

Metyrapone is a reversible, competitive CYP11B1 inhibitor with a 1.9h half-life, enabling stepwise, titratable cortisol suppression. Its selectivity profile avoids the CYP11B2 off-target effects of osilodrostat and the broad CYP inhibition of ketoconazole, creating a cleaner experimental system. It is the sole agent validated for the classic metyrapone stimulation test for HPA axis assessment. For severe hypercortisolism, combining with ketoconazole achieves >90% UFC reduction. Choose metyrapone for research requiring precise glucocorticoid control without mineralocorticoid interference.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 54-36-4
Cat. No. B1676538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetyrapone
CAS54-36-4
SynonymsMétopirone
Methbipyranone
Methopyrapone
Metopiron
Metopirone
Metyrapone
SU 4885
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3
InChIKeyFJLBFSROUSIWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility33.9 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
SOL IN METHANOL & CHLOROFORM
4.27e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metyrapone (CAS 54-36-4) Procurement Guide: A Selective 11β-Hydroxylase Inhibitor for Cortisol Synthesis Modulation


Metyrapone (CAS 54-36-4) is a pyridine derivative that acts as a reversible, competitive inhibitor of the mitochondrial cytochrome P450 enzyme 11β-hydroxylase (CYP11B1) [1]. This enzyme catalyzes the final step in cortisol biosynthesis: the conversion of 11-deoxycortisol to cortisol [1]. As a result, metyrapone is employed diagnostically to assess pituitary-adrenal axis function and therapeutically to control hypercortisolism in conditions like Cushing's syndrome [2]. Its mechanism leads to a characteristic accumulation of the cortisol precursor 11-deoxycortisol, a signature that can be used to confirm target engagement and distinguish its effect from other steroidogenesis inhibitors [3].

Why Metyrapone (CAS 54-36-4) Cannot Be Replaced by a Generic 11β-Hydroxylase Inhibitor


Substituting metyrapone with another 11β-hydroxylase inhibitor (e.g., osilodrostat) or a broader-spectrum steroidogenesis inhibitor (e.g., ketoconazole) is not a functionally equivalent exchange [1]. These agents exhibit profound differences in target selectivity, enzymatic inhibition profiles, pharmacokinetics, and drug-drug interaction liabilities that directly impact clinical efficacy, safety, and experimental outcomes [2]. For instance, while osilodrostat is a more potent CYP11B1 inhibitor with a longer half-life, its increased potency also elevates the risk of adrenal insufficiency and off-target effects on aldosterone synthase (CYP11B2), which can lead to mineralocorticoid precursor accumulation and associated adverse effects [3]. Conversely, ketoconazole's broad inhibition of multiple CYP enzymes (including CYP17A1 and CYP3A4) introduces a complex and often undesirable side effect and drug interaction profile [4]. Therefore, the selection of metyrapone must be based on its specific quantitative performance characteristics, not its nominal class membership.

Metyrapone (CAS 54-36-4) Evidence-Based Differentiation Guide for Scientific Procurement


In Vitro Potency: Metyrapone Exhibits Moderate CYP11B1 Inhibition with High Inter-Sample Variability

In HAC15 human adrenocortical carcinoma cells, metyrapone demonstrated an IC50 of 0.068 µM for basal cortisol production inhibition. This was approximately half as potent as osilodrostat (IC50: 0.035 µM; P<0.0001) but over 9-fold more potent than ketoconazole (IC50: 0.621 µM; P<0.0001) [1]. Notably, the IC50 of metyrapone varied by an 18-fold difference across primary human adrenocortical cell cultures, indicating significant biological variability in its potency [1].

Cushing's syndrome adrenal steroidogenesis in vitro pharmacology

Clinical Efficacy: Metyrapone Normalizes Urinary Free Cortisol (UFC) in Approximately 43-47% of Patients

In a prospective, international study (PROMPT), metyrapone treatment normalized mean urinary free cortisol (mUFC) in 46.9% of patients at 12 weeks [1]. A meta-analysis of retrospective data reported a similar normalization rate of 43% [2]. In comparison, a matching-adjusted indirect comparison (MAIC) study found that osilodrostat provides significantly higher odds of achieving a complete cortisol response at Week 12 (Odds Ratio 2.75) and Week 36 (OR 10.50) compared to metyrapone [3].

Cushing's syndrome clinical trial urinary free cortisol

Pharmacokinetics: Short Plasma Half-Life Necessitates Frequent Dosing, Enabling Titratability

Metyrapone has a notably short plasma elimination half-life of 1.9 ± 0.7 hours [1]. This contrasts with osilodrostat, which has a significantly longer half-life, enabling twice-daily dosing [2]. Due to its rapid clearance, metyrapone typically requires administration up to six times daily to maintain therapeutic effect [2].

pharmacokinetics half-life dosing frequency

Selectivity Profile: Preferential CYP11B1 Inhibition with Less Impact on Aldosterone Synthase (CYP11B2)

Metyrapone is an inhibitor of both CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) [1]. However, its inhibitory profile differs from other agents. In a study comparing it to the selective aldosterone synthase inhibitor (ASI) FAD286, metyrapone was found to be an order of magnitude less selective for CYP11B2 [2]. This indicates a preferential inhibition of cortisol synthesis (CYP11B1) over aldosterone synthesis. In contrast, osilodrostat is a more potent inhibitor of both enzymes, leading to a greater impact on the renin-angiotensin-aldosterone system and a higher risk of mineralocorticoid-related adverse events [3].

CYP11B1 CYP11B2 aldosterone synthase selectivity

Drug Interaction Liability: Minimal CYP3A4 Inhibition Avoids Major Polypharmacy Complications

Unlike ketoconazole, which is a potent inhibitor of CYP3A4 and is associated with numerous clinically significant drug-drug interactions, metyrapone has a much lower propensity for CYP3A4 inhibition [1]. Clinical reviews note that drug-drug interactions with metyrapone are rare, whereas ketoconazole's use is complicated by interactions with oral anticoagulants, statins, cyclosporine, and many other CYP3A4 substrates [2].

drug-drug interactions CYP3A4 polypharmacy safety

Combination Therapy Utility: Synergistic Rapid Control of Severe Hypercortisolism with Ketoconazole

In a clinical study of patients with severe, life-threatening hypercortisolism due to ectopic ACTH syndrome (EAS) or adrenal carcinoma, the combination of metyrapone and ketoconazole achieved rapid biochemical control. After 1 week of treatment, median urinary free cortisol (UFC) decreased dramatically from 40.0 to 3.2 times the upper limit of normal (ULN) in EAS patients and from 16.0 to 1.0 ULN in ACC patients [1]. This combination therapy was well-tolerated and enabled rapid clinical improvement [1].

combination therapy severe hypercortisolism rapid control ectopic ACTH syndrome

Metyrapone (CAS 54-36-4): Evidence-Supported Application Scenarios


Titratable Medical Management of Endogenous Cushing's Syndrome

Based on its moderate potency (IC50 0.068 µM) [1] and short 1.9-hour half-life [2], metyrapone is optimally suited for the stepwise, titratable control of hypercortisolism in patients where rapid, deep suppression is not the immediate goal or carries excessive risk. Its efficacy, with UFC normalization in approximately 47% of patients [3], makes it a viable first-line option in this context, particularly in settings where the longer-acting and more potent alternative osilodrostat [4] is unavailable or its specific risk profile is a concern.

Rapid, Short-Term Control of Life-Threatening Hypercortisolism (Combination Therapy)

The evidence demonstrates that metyrapone, in combination with ketoconazole, provides a rapid and effective intervention for severe, neoplastic hypercortisolism, reducing median UFC by >90% within one week [5]. This application leverages the combined, multi-enzyme blockade to achieve rapid biochemical control in a critical care setting, a distinct advantage over slower-onset monotherapies. Procurement for this indication requires the co-stocking of both agents.

Diagnostic Testing of Pituitary-Adrenal Axis Integrity (Metyrapone Stimulation Test)

Metyrapone's specific and reversible inhibition of 11β-hydroxylase is the basis for the classic metyrapone stimulation test [2]. Its short half-life and the resultant feedback-driven ACTH surge and accumulation of 11-deoxycortisol provide a dynamic and quantifiable readout of hypothalamic-pituitary-adrenal (HPA) axis function. This application is unique to metyrapone and is not a feature of newer therapeutic agents like osilodrostat.

Research on the Role of Glucocorticoids and Mineralocorticoids in Physiology and Disease

Due to its preferential inhibition of CYP11B1 over CYP11B2 [6] and its minimal drug interaction profile [7], metyrapone is a preferred tool compound for dissecting the specific contributions of glucocorticoids versus mineralocorticoids in preclinical models. Its selectivity profile allows for a cleaner experimental system compared to broader-spectrum inhibitors like ketoconazole, which affects multiple steroidogenic pathways and CYP enzymes [7].

Technical Documentation Hub

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